molecular formula C12H14N2O2 B1216794 5-methyl-D-tryptophan CAS No. 99295-79-1

5-methyl-D-tryptophan

Cat. No. B1216794
CAS RN: 99295-79-1
M. Wt: 218.25 g/mol
InChI Key: HUNCSWANZMJLPM-SNVBAGLBSA-N
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Description

Synthesis Analysis

5-Methyl-D-tryptophan synthesis involves chemical modifications of the tryptophan molecule, particularly at its indole ring. One common method for synthesizing methylated tryptophan derivatives involves enzymatic reactions catalyzed by tryptophanase, which facilitates the coupling of methylated indole moieties with S-methyl-L-cysteine (Winnicka & Kańska, 2018).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a methyl group attached to the fifth position of the indole ring of tryptophan. This modification can significantly influence the molecule's chemical behavior and reactivity. Studies have used x-ray diffraction methods to elucidate the detailed structure of tryptophan derivatives, revealing insights into their stereoconfiguration and molecular conformation (Wakahara et al., 1973).

Chemical Reactions and Properties

This compound participates in various chemical reactions characteristic of tryptophan derivatives. For instance, its enzymatic oxidation to 5-hydroxytryptophan in serotonin biosynthesis demonstrates its reactivity and functional importance (Cooper & Melcer, 1961). Furthermore, the modification of the tryptophan molecule by adding a methyl group at specific positions influences its substrate specificity and reaction kinetics in biochemical pathways.

Scientific Research Applications

Brain Serotonergic System Studies

5-Methyl-D-tryptophan has been instrumental in studying the brain's serotonergic system. α-Methyl-L-tryptophan (α-MTrp), an analog of tryptophan, is used to measure brain serotonin (5-HT) synthesis rates. This process involves tracking the unidirectional uptake of α-MTrp and its conversion to 5-HT. The method is applicable in various settings, including laboratory animals and humans, and has been used to study the control of 5-HT synthesis and alterations caused by drugs. It also plays a role in researching neuropsychiatric disorders (Diksic & Young, 2001).

Tryptophan Lyase (NosL) Studies

This compound is involved in research on tryptophan lyase (NosL), a radical S-adenosyl-L-methionine (SAM) enzyme. NosL catalyzes the formation of 3-methyl-2-indolic acid from L-tryptophan. This research demonstrates the versatility of the 5'-deoxyadenosyl radical in its chemistry, highlighting the enzyme's capability to undergo various transformations, such as hydrogen atom abstraction and double bond addition, depending on substrate modifications (Bhandari, Fedoseyenko, & Begley, 2016).

Induction Studies in Bacterial Systems

Studies on Staphylococcus aureus have shown that 5-methyl tryptophan efficiently induces penicillinase synthesis. It functions as a structural analog of penicillin, influencing the regulation of penicillinase synthesis, suggesting a protein involved in this regulation must be synthesized in the presence of the penicillinase inducer (Imsande, Zyskind, & Mile, 1972).

Tryptophan Hydroxylase Studies

Research on tryptophan hydroxylase, a pterin-dependent amino acid hydroxylase, has used this compound to study the hydroxylation regiospecificity of this enzyme. This enzyme catalyzes the incorporation of oxygen into tryptophan to form 5-hydroxytryptophan. The research found that the enzyme is stringent in its regiospecificity and is sensitive to changes at position 5 of the indole ring, which is critical for understanding its function and potential therapeutic applications (Moran, Phillips, & Fitzpatrick, 1999).

Safety and Hazards

When handling 5-methyl-D-tryptophan, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and keep container tightly closed .

Future Directions

Imbalances in the kynurenine pathway (KP) of tryptophan metabolism are associated with CNS disorders, infectious diseases, autoimmune diseases and cancer, highlighting KP enzymes as potential therapeutic targets .

Relevant Papers The relevant papers retrieved provide valuable information about the properties and applications of 5-methyl-D-tryptophan .

Biochemical Analysis

Biochemical Properties

5-Methyl-D-tryptophan plays a crucial role in biochemical reactions, particularly in the inhibition of anthranilate compound synthesis. It interacts with several enzymes and proteins, including tryptophanase and the trp operon repressor in Escherichia coli . As a substrate for tryptophanase, this compound is involved in the catabolism of tryptophan, leading to the production of indole, pyruvate, and ammonia. Additionally, it acts as a corepressor for the trp operon, regulating the expression of genes involved in tryptophan biosynthesis .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the induction of anthranilate synthase activity in oats, affecting the biosynthesis of tryptophan . In microbial cells, it can select for genetic mutants, thereby impacting cellular growth and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits the synthesis of anthranilate compounds, which are the initial steps in the biosynthesis of tryptophan in Neurospora crassa . Additionally, this compound acts as a corepressor of the trp operon in Escherichia coli, binding to the trp repressor and preventing the transcription of genes involved in tryptophan biosynthesis . This compound also serves as a substrate for tryptophanase, facilitating the breakdown of tryptophan into indole, pyruvate, and ammonia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard storage conditions, with a melting point of 280-282°C . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, in in vitro studies, this compound has been observed to inhibit the induction of anthranilate synthase activity over extended periods . In in vivo studies, its effects on gut microbiota and inflammatory pathways may evolve over time, potentially leading to changes in cellular responses and overall health .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, it may selectively inhibit specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and immune responses . In animal studies, it is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing potential toxicity. For instance, in livestock and poultry, dietary tryptophan and its derivatives, including this compound, have been shown to modulate immune responses and improve overall health .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to tryptophan metabolism. It acts as an inhibitor of anthranilate compound synthesis, affecting the initial steps of tryptophan biosynthesis . Additionally, it serves as a substrate for tryptophanase, facilitating the breakdown of tryptophan into indole, pyruvate, and ammonia . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various physiological processes, including immune responses and neurotransmitter synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, the L-type amino acid transporter 1 (LAT1) mediates the transport of essential amino acids, including tryptophan and its derivatives, across the cell membrane . Once inside the cell, this compound can interact with various intracellular proteins and enzymes, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. In microbial cells, it can localize to the cytoplasm, where it interacts with enzymes involved in tryptophan metabolism . In mammalian cells, this compound may be transported to various subcellular compartments, including the mitochondria and nucleus, depending on its binding affinity to specific proteins and transporters . Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular function and its potential therapeutic applications.

properties

IUPAC Name

(2R)-2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNCSWANZMJLPM-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357429
Record name 5-methyl-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99295-79-1
Record name 5-methyl-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the enantioselectivity of DMATSs differ for 5-methyl-D-tryptophan compared to L-tryptophan?

A1: Research shows that the enantioselectivity of DMATSs can vary significantly depending on the substrate. Specifically, the study found that 6-DMATSMo and 5-DMATSSc exhibited a much higher preference for this compound over its L-enantiomer. [] This contrasts with their typical preference for L-tryptophan. Interestingly, the presence of the racemic mixture significantly inhibited the conversion yield of the D-isomer. This suggests that the D-enantiomer might interact differently with the enzyme's active site, leading to altered substrate binding and catalytic activity. Further research is needed to fully elucidate the structural basis for this enantioselectivity.

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